GNE-6640
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-6640: A Deep Dive into its Mechanism of Action as a USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-6640 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its mechanism of action centers on the disruption of the USP7-mediated deubiquitination of key cellular proteins, most notably MDM2, the primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM2. This leads to the stabilization and accumulation of p53, thereby activating downstream p53 signaling pathways that can induce tumor cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, signaling pathway diagrams, and an outline of key experimental methodologies.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of USP7.[1] Structural studies have revealed that this compound binds to a site approximately 12 Å away from the catalytic cysteine of USP7.[2] This binding event does not directly interact with the catalytic triad but instead attenuates the binding of ubiquitin to USP7.[2][3] This interference with ubiquitin binding is the cornerstone of this compound's inhibitory activity.
The primary downstream consequence of USP7 inhibition by this compound is the destabilization of its substrates. A critical substrate in the context of oncology is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. By inhibiting USP7, this compound promotes the K48-linked polyubiquitination of MDM2, marking it for degradation by the proteasome.[4] The resulting decrease in cellular MDM2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to anti-tumor effects.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (μM) | Reference |
| Full-length USP7 | Enzymatic Assay | 0.75 | [4][5][6][7] |
| USP7 Catalytic Domain | Enzymatic Assay | 0.43 | [4][5][7] |
| Ub-MDM2 | Cellular Assay (HCT116) | 0.23 | [4][5][6][7] |
| Full-length USP47 | Enzymatic Assay | 20.3 | [4][5] |
| USP5 | Enzymatic Assay | >200 | [6] |
Table 2: Cellular Activity of this compound
| Cell Lines | Effect | IC50 Range (μM) | Reference |
| Panel of 108 cancer cell lines | Decreased cell viability | ≤ 10 | [4][6] |
| MCF-7 (Breast Cancer) | Enhanced doxorubicin-induced apoptosis | 10-70 | [6] |
| U2OS (Osteosarcoma) | Enhanced cisplatin-induced apoptosis | 10-70 | [6] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available, this section outlines the general methodologies for the key assays cited in the literature.
USP7 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified USP7 enzyme.
General Protocol:
-
Reagents and Materials: Recombinant full-length human USP7 or its catalytic domain, a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110), assay buffer, and a microplate reader.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The purified USP7 enzyme is incubated with the different concentrations of this compound for a defined period. c. The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate. d. The reaction is allowed to proceed at a controlled temperature. e. The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the activity of a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Cellular MDM2 Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination status of endogenous MDM2 in a cellular context.
General Protocol:
-
Cell Culture and Treatment: A suitable cancer cell line, such as HCT116, is cultured to a desired confluency. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis and Immunoprecipitation: a. Cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors. b. The cell lysates are pre-cleared, and MDM2 is immunoprecipitated using an anti-MDM2 antibody conjugated to beads.
-
Western Blotting: a. The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. b. The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated MDM2 species. c. The membrane can be stripped and re-probed with an anti-MDM2 antibody to confirm equal loading.
-
Data Analysis: The intensity of the bands corresponding to ubiquitinated MDM2 is quantified and compared between the treated and control samples.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
General Protocol:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a standard period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo).
-
Data Analysis: The absorbance or luminescence readings are proportional to the number of viable cells. The data is normalized to the vehicle-treated control, and the IC50 value is calculated.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the discovery and initial characterization of a USP7 inhibitor like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
GNE-6640 Target Engagement Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for GNE-6640, a selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for the key assays used to characterize this compound.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1][2] By inhibiting USP7, this compound stabilizes substrates that are otherwise targeted for proteasomal degradation, most notably the E3 ubiquitin ligase MDM2. This leads to the subsequent stabilization and activation of p53, triggering downstream anti-proliferative and pro-apoptotic effects in cancer cells. This compound was identified through nuclear magnetic resonance (NMR)-based screening and structure-based design.[1]
Mechanism of Action
This compound functions as a non-covalent, allosteric inhibitor of USP7.[2] Structural studies have revealed that it binds to a site approximately 12 Å away from the catalytic cysteine of USP7.[1] This binding event attenuates the interaction between USP7 and ubiquitin, thereby inhibiting the deubiquitinase activity of the enzyme without directly targeting the active site.[1] This allosteric mechanism of inhibition contributes to its selectivity for USP7.
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and cellular assays characterizing the potency and selectivity of this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Format | IC50 (µM) | Reference |
| Full-length USP7 | Deubiquitinase Activity Assay | 0.75 | [2] |
| USP7 Catalytic Domain | Deubiquitinase Activity Assay | 0.43 | [2] |
| Ub-MDM2 | Cellular Ubiquitination Assay | 0.23 | [2] |
Table 2: Selectivity Profile of this compound against other Deubiquitinases
| Target | IC50 (µM) | Reference |
| Full-length USP47 | 20.3 | [2] |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action in the p53 Pathway
Caption: this compound allosterically inhibits USP7, leading to MDM2 degradation and p53 activation.
Experimental Workflow: In Vitro Deubiquitinase Assay
References
GNE-6640 and the MDM2 Degradation Pathway: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cellular processes such as tumor suppression, cell cycle control, and DNA damage repair.[2][3] One of the most critical substrates of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[4] MDM2 is the principal negative regulator of the p53 tumor suppressor.[5] By removing ubiquitin chains from MDM2, USP7 prevents its proteasomal degradation, thereby maintaining a pool of active MDM2 that can ubiquitinate p53, leading to p53's degradation and the suppression of its tumor-suppressive functions.[4][5]
This compound disrupts this process by inhibiting the deubiquitinase activity of USP7.[3][6] This leads to an accumulation of polyubiquitinated MDM2, specifically with Lys48 (K48)-linked polyubiquitin chains, which flags the protein for degradation by the proteasome.[1] The resulting depletion of cellular MDM2 levels leads to the stabilization and activation of p53, restoring its ability to induce cell cycle arrest and apoptosis in cancer cells.[4] This targeted degradation of MDM2 makes this compound a promising therapeutic agent in oncology, particularly for cancers with wild-type p53.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 (µM) |
| Full-length USP7 | Enzymatic assay | 0.75[1][7] |
| USP7 catalytic domain | Enzymatic assay | 0.43[1][8] |
| Ub-MDM2 in HCT116 cells | Cellular ubiquitination assay | 0.23[1][7] |
| Full-length USP47 | Enzymatic assay | 20.3[1][7] |
| USP5 | Enzymatic assay | >200[7] |
Table 2: Cellular Activity of this compound
| Cell Line Panel | Effect | IC50 Range (µM) |
| 108 cancer cell lines | Decreased viability | ≤ 10[1] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of USP7, leading to a cascade of events that culminates in the activation of the p53 tumor suppressor pathway.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified USP7.
Workflow Diagram
Caption: Workflow for the in vitro deubiquitinase activity assay.
Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human USP7 protein and Ubiquitin-AMC (Ub-AMC) substrate in assay buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Add purified USP7 enzyme to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the deubiquitinating reaction by adding the Ub-AMC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at 350 nm and emission at 460 nm.
-
The fluorescence signal is proportional to the amount of AMC released by USP7 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to USP7 in a cellular context.
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT116) to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Sample Preparation and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Fractionation:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for USP7.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
In-Vivo Ubiquitination Assay
This assay is performed to assess the effect of this compound on the ubiquitination status of MDM2 in cells.
Workflow Diagram
Caption: Workflow for the in-vivo ubiquitination assay.
Methodology
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., H1299) with plasmids encoding His-tagged ubiquitin and MDM2.
-
After 24 hours, treat the cells with this compound for a specified duration.
-
Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis and Protein Purification:
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 6M guanidinium-HCl) to disrupt protein-protein interactions.
-
Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
-
Detection:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an anti-MDM2 antibody.
-
An increase in the high-molecular-weight smear of ubiquitinated MDM2 in the this compound-treated samples indicates enhanced ubiquitination.
-
p53 Reporter Assay
This assay measures the transcriptional activity of p53, which is expected to increase upon MDM2 degradation.
Workflow Diagram
Caption: Workflow for the p53 reporter assay.
Methodology
-
Cell Transfection:
-
Transfect cells (e.g., U2OS) with a reporter plasmid containing a luciferase gene under the control of a p53-responsive promoter (e.g., with p21 or PUMA promoter elements).
-
Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of p53 transcriptional activity relative to the vehicle-treated control.
-
Conclusion
This compound represents a promising therapeutic strategy for cancers that retain wild-type p53. Its mechanism of action, centered on the inhibition of USP7 and the subsequent degradation of MDM2, provides a clear rationale for its anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other USP7 inhibitors, enabling researchers to assess target engagement, mechanism of action, and cellular efficacy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications. It is important to note that while this compound has shown promise in preclinical studies, it has not yet advanced to human clinical trials.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. rcsb.org [rcsb.org]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53-related Assays (DNA damage / Apoptosis) | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
GNE-6640: A Technical Guide to its Role in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the small molecule inhibitor GNE-6640, focusing on its mechanism of action within the ubiquitin-proteasome system (UPS). It consolidates key quantitative data, outlines experimental methodologies used in its characterization, and visualizes its interaction with critical cellular signaling pathways.
Introduction: The Ubiquitin-Proteasome System and USP7
The ubiquitin-proteasome system (UPS) is a fundamental cellular process in eukaryotes responsible for protein degradation.[1][2][3] This system tags substrate proteins with ubiquitin molecules, marking them for destruction by the proteasome. This process is reversible and is counter-regulated by deubiquitinase enzymes (DUBs), which remove ubiquitin from substrates.[1][2][3][4]
Ubiquitin-Specific Protease 7 (USP7) is a DUB implicated in various diseases, particularly cancer.[1][2][3][4] It regulates the stability of numerous proteins involved in tumor suppression and cell survival, such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][4][5] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, allowing cancer cells to evade apoptosis.[4][5] Due to its critical role in these pathways, USP7 has emerged as a promising therapeutic target.[4] this compound is a selective, small-molecule inhibitor developed to target USP7.[1][2][3]
This compound: Mechanism of Action
This compound is a potent and selective, non-covalent inhibitor of USP7.[4][6][7] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.
-
Allosteric Binding: this compound binds to USP7 at a site approximately 12 Å away from the catalytic cysteine (Cys223).[1][2][3][4][8] This binding site is located at the interface of the 'finger' and 'thumb' domains of the enzyme.[8]
-
Interference with Ubiquitin Binding: Instead of directly blocking the catalytic site, this compound's binding attenuates the ability of ubiquitin to bind to USP7.[1][2][3][4][5][7][8] It sterically hinders the conformational changes required for proper ubiquitin positioning and catalysis.[8]
-
Interaction Specificity: The inhibitor interacts with acidic residues on USP7 that are crucial for hydrogen-bond interactions with the Lys48 side chain of ubiquitin.[1][2][3] This suggests that this compound preferentially disrupts the processing of Lys48-linked ubiquitin chains, which are the primary signal for proteasomal degradation.[1][2][3][6]
This allosteric mechanism provides a high degree of selectivity for USP7 over other deubiquitinases.
Core Signaling Pathway: USP7-MDM2-p53 Axis
The primary signaling pathway disrupted by this compound is the USP7-MDM2-p53 axis, a cornerstone of tumor suppression. Under normal conditions, USP7 stabilizes the E3 ligase MDM2 by removing its ubiquitin tags. MDM2, in turn, ubiquitinates the p53 tumor suppressor, targeting it for proteasomal degradation and keeping its levels low.
Inhibition of USP7 by this compound breaks this cycle. By preventing USP7 from deubiquitinating MDM2, this compound promotes the ubiquitination and subsequent degradation of MDM2.[5][6] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[5] Elevated p53 can then activate downstream pathways leading to cell cycle arrest and apoptosis in tumor cells.[5] This mechanism underlies the ability of this compound to induce tumor cell death and enhance the efficacy of DNA-damaging chemotherapeutic agents like doxorubicin and cisplatin.[1][5][6]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified against several USP enzymes. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (μM) | Citation(s) |
| Full-length USP7 | 0.75 | [6][9][10][11] |
| USP7 Catalytic Domain | 0.43 | [6][9][11] |
| Ubiquitin-MDM2 Complex | 0.23 | [6][9][11] |
| Full-length USP47 | 20.3 | [6][9][10] |
| USP5 | >200 | [12] |
Data indicate high selectivity for USP7 over other USP family members.
Key Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies.
Inhibitor Discovery: NMR-Based Screening
The initial identification of this compound was achieved through nuclear magnetic resonance (NMR)-based screening.[1][2][3][5][7] This technique is highly effective for identifying small molecules that bind to a protein target.
-
Principle: The protein of interest (USP7) is labeled with an NMR-active isotope (e.g., ¹⁵N). A reference NMR spectrum of the protein is acquired.
-
Screening: Small molecule fragments or compounds from a library are added to the protein sample.
-
Hit Identification: If a compound binds to the protein, it causes chemical shift perturbations (CSPs) in the NMR spectrum for the amino acid residues at or near the binding site. These changes identify the compound as a "hit."
-
Structure-Based Design: Initial hits are then optimized using structure-based drug design, guided by structural information, to improve potency and selectivity, ultimately leading to compounds like this compound.[1][2][3][5]
Structural Elucidation: X-ray Crystallography
To determine the precise binding mode of this compound, co-crystal structures of the inhibitor in complex with the USP7 catalytic domain were solved using X-ray diffraction.[2]
-
Protocol:
-
Crystallization: The purified USP7 protein is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening under various conditions (e.g., different buffers, pH, precipitants).
-
Data Collection: Once suitable crystals are formed, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.
-
Structure Solution: The diffraction data are processed to calculate an electron density map. The known protein sequence is fitted into this map, and the inhibitor's structure is clearly resolved in its binding pocket. The final structure for the this compound/USP7 complex was resolved to 2.84 Å.[2]
-
Cellular Target Engagement: Immunofluorescence
To confirm that this compound engages USP7 in a cellular context and produces the expected downstream effect on the MDM2-p53 pathway, immunofluorescence imaging was used.[13]
-
Protocol (HCT-116 cells):
-
Cell Culture: HCT-116 human colorectal carcinoma cells are cultured on glass coverslips.
-
Treatment: Cells are treated with various concentrations of this compound (or a DMSO vehicle control) for a set period (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.
-
Immunostaining: Cells are incubated with a primary antibody specific for the target protein (e.g., anti-MDM2). After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is added.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The intensity and localization of the fluorescent signal (e.g., nuclear MDM2 levels) are quantified.[13]
-
Conclusion
This compound is a highly selective, allosteric inhibitor of USP7 that functions by interfering with ubiquitin binding. Its mechanism of action leads to the degradation of MDM2, stabilization of the p53 tumor suppressor, and subsequent induction of apoptosis in cancer cells. The detailed characterization of this compound provides a robust framework for understanding its role in the ubiquitin-proteasome system and highlights its potential as a therapeutic agent for cancers reliant on the dysregulation of the MDM2-p53 axis. The development of this compound also exemplifies a successful strategy for targeting DUBs by inhibiting their interaction with ubiquitin rather than directly targeting the catalytic site.[1]
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. caymanchem.com [caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. This compound - Applications - CAT N°: 33751 [bertin-bioreagent.com]
- 13. researchgate.net [researchgate.net]
GNE-6640: A Deep Dive into its Structural Biology and Allosteric Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology and binding site of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin Specific Protease 7 (USP7). The information presented herein is compiled from publicly available scientific literature and structural databases, offering a detailed resource for researchers in oncology, drug discovery, and structural biology.
Executive Summary
This compound is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme implicated in various cancers through its role in regulating the stability of key oncoproteins and tumor suppressors. Structural and biochemical studies have revealed that this compound employs a sophisticated mechanism of action, binding to a novel allosteric site on the USP7 catalytic domain. This binding event does not directly engage the catalytic triad but instead interferes with ubiquitin binding, thereby inhibiting the enzyme's deubiquitinating activity. This allosteric inhibition offers a promising avenue for the development of highly selective USP7-targeted therapies.
Quantitative Inhibition Data
The inhibitory activity of this compound has been characterized against USP7 and other related deubiquitinating enzymes. The following table summarizes the key quantitative data.
| Target | This compound IC50 (µM) |
| Full-length USP7 | 0.75 |
| USP7 catalytic domain | 0.43 |
| Full-length USP47 | 20.3 |
| Ub-MDM2 | 0.23 |
Structural Biology and Binding Site
The co-crystal structure of the USP7 catalytic domain in complex with this compound has been solved (PDB ID: 5UQV), providing atomic-level insights into its mechanism of inhibition.[1]
Key Features of the this compound Binding Site:
-
Allosteric Pocket: this compound binds to a previously uncharacterized allosteric pocket on the USP7 catalytic domain.[2] This pocket is located approximately 12 Å away from the catalytic cysteine (Cys223), distinguishing it from active-site inhibitors.[2]
-
Non-Covalent Interactions: The binding of this compound is non-covalent in nature, primarily driven by hydrogen bonds and hydrophobic interactions with residues lining the allosteric pocket.
-
Interference with Ubiquitin Binding: By occupying this allosteric site, this compound sterically hinders the proper binding of the ubiquitin substrate to the USP7 catalytic domain.[2] This disruption of the enzyme-substrate interaction is the primary mechanism of inhibition.
-
Selectivity: The unique architecture of the allosteric binding pocket contributes to the high selectivity of this compound for USP7 over other deubiquitinating enzymes like USP47.
Signaling Pathway Modulation
This compound exerts its cellular effects by modulating the USP7-mediated deubiquitination of key substrate proteins, most notably MDM2, a critical negative regulator of the p53 tumor suppressor.
References
GNE-6640: A Technical Guide to the Allosteric Inhibitor of Ubiquitin-Specific Protease 7 (USP7)
For Research, Scientific, and Drug Development Professionals
Abstract
GNE-6640 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Developed through nuclear magnetic resonance (NMR)-based screening and structure-based design, this compound represents a significant tool for investigating the roles of USP7 in cellular processes, particularly within the p53 tumor suppressor pathway. It functions by binding to a novel pocket on USP7, approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding rather than directly targeting the enzyme's active site. This unique mechanism leads to the destabilization of MDM2, stabilization of p53, and subsequent induction of tumor cell death. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a 4-(2-aminopyridin-3-yl)phenol derivative. Its core structure consists of an aminopyridine ring linked to a phenol and an indazole group.
| Identifier | Value | Reference |
| IUPAC Name | 4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridinyl]-phenol | [1] |
| CAS Number | 2009273-67-8 | [1] |
| Molecular Formula | C₂₀H₁₈N₄O | [1] |
| Molecular Weight | 330.38 g/mol | [1] |
| SMILES | OC1=CC=C(C2=C(N)N=CC(C3=CC=C4NN=CC4=C3)=C2CC)C=C1 | [1] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 1 mg/mL DMF: 1 mg/mL DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL Ethanol: Slightly soluble | [1] |
| Storage | Store at -20°C | [1] |
Table 2: Physicochemical Properties of this compound
Mechanism of Action and Signaling Pathway
This compound is a selective, non-covalent inhibitor of USP7.[2] Unlike inhibitors that target the catalytic triad, this compound binds to a distinct allosteric site. This site is located at an interface between the thumb, fingers, and palm sub-domains of the USP7 catalytic domain.[3] This binding sterically hinders the conformational changes required for ubiquitin to engage with the enzyme, thereby attenuating the deubiquitinase activity of USP7.[4][5][6]
The primary downstream effect of USP7 inhibition by this compound is the destabilization of MDM2, an E3 ubiquitin ligase and a key negative regulator of the p53 tumor suppressor. USP7 normally deubiquitinates MDM2, protecting it from proteasomal degradation. By inhibiting USP7, this compound promotes the polyubiquitination of MDM2 with Lys48-linked chains, marking it for degradation.[2] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53, which can then activate downstream targets like p21 to induce cell cycle arrest and apoptosis.[6]
Quantitative Biological Data
This compound demonstrates high potency for USP7 and selectivity over other deubiquitinating enzymes (DUBs), including the closely related homolog USP47.
| Target | Assay Type | IC₅₀ (µM) | Reference |
| Full-length USP7 | Biochemical Assay | 0.75 | [2] |
| USP7 catalytic domain | Biochemical Assay | 0.43 | [2] |
| Ub-MDM2 (in HCT116 cells) | Cellular Assay | 0.23 | [2] |
| Full-length USP47 | Biochemical Assay | 20.3 | [2] |
| USP5 | Biochemical Assay | >200 | [1] |
Table 3: In Vitro Potency and Selectivity of this compound
The inhibition of USP7 by this compound translates to potent effects on cancer cell viability. It has been shown to reduce viability across a broad panel of cell lines and can enhance the cytotoxic effects of standard chemotherapeutic agents.
| Cell Lines | Effect | IC₅₀ Value | Reference |
| Panel of 108 cell lines | Reduced Cell Viability | ≤ 10 µM | [2] |
| MCF-7 (Breast Cancer) | Enhanced Apoptosis (with Doxorubicin) | 10 - 70 µM (this compound) | [1] |
| U2OS (Osteosarcoma) | Enhanced Apoptosis (with Cisplatin) | 10 - 70 µM (this compound) | [1] |
Table 4: Cellular Activity of this compound
Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies. The following are detailed protocols based on the primary literature.
NMR-Based Fragment Screening
The initial identification of the chemical scaffold for this compound was performed using NMR-based screening to detect fragment binding to the USP7 catalytic domain.
-
Protein Preparation : The human USP7 catalytic domain (amino acids 208–560) is expressed in E. coli using ¹⁵N-labeled ammonium chloride as the sole nitrogen source for isotopic labeling. The protein is purified using standard chromatography techniques.
-
NMR Spectroscopy : ¹H-¹⁵N HSQC spectra are collected on a 600 MHz or higher NMR spectrometer. Spectra of the ¹⁵N-labeled USP7 are acquired in the absence and presence of pools of small molecule fragments.
-
Hit Identification : Fragments that bind to USP7 induce chemical shift perturbations (CSPs) in the amide signals of specific residues. Hits are identified by significant changes in the HSQC spectrum.
-
Binding Affinity : For confirmed hits, the dissociation constant (Kd) is determined by titrating increasing concentrations of the compound into the labeled protein and monitoring the CSPs.
In-Cell MDM2 Ubiquitination Assay
This assay confirms the mechanism of action by measuring the ubiquitination status of endogenous MDM2 in cells treated with this compound.
-
Cell Culture and Treatment : HCT116 cells are cultured to ~80% confluency. Cells are treated with a dose-response of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control. To block protein synthesis and observe MDM2 turnover, cycloheximide (50 µg/mL) is added. To prevent proteasomal degradation and allow ubiquitinated species to accumulate, MG132 (10 µM) is added for the final 4-6 hours of treatment.
-
Cell Lysis : Cells are washed with cold PBS and lysed in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., N-Ethylmaleimide).
-
Immunoprecipitation (IP) : Endogenous MDM2 is immunoprecipitated from cell lysates using an anti-MDM2 antibody (e.g., SMP14 clone) conjugated to magnetic beads.
-
Western Blotting : The immunoprecipitated samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted. The membrane is probed with a primary antibody against ubiquitin (e.g., P4D1 clone) to detect ubiquitinated MDM2 species. A separate blot of total cell lysates is probed for total MDM2, p53, p21, and a loading control (e.g., GAPDH).
Cell Viability Assay
Cell viability is assessed to determine the cytotoxic effects of this compound, often in combination with other therapeutic agents.
-
Cell Plating : Cancer cell lines (e.g., MCF-7, U2OS) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound, either alone or in combination with a fixed concentration of a chemotherapeutic agent (e.g., doxorubicin for MCF-7, cisplatin for U2OS). A vehicle-only control (DMSO) is included.
-
Incubation : Plates are incubated for a period of 72 to 96 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement : Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis : The raw luminescence data is normalized to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software.
Conclusion
This compound is a highly selective, cell-active, and structurally novel allosteric inhibitor of USP7. Its well-characterized mechanism of action, which involves the targeted degradation of MDM2 and subsequent activation of the p53 pathway, makes it an invaluable chemical probe for studying cancer biology and the ubiquitin-proteasome system. The detailed data and protocols provided herein serve as a technical resource for researchers utilizing this compound in preclinical drug development and discovery.
References
- 1. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
GNE-6640: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cell culture experiments. The provided protocols are intended to serve as a starting point for researchers, and optimization may be required for specific cell lines and experimental conditions.
Introduction
This compound is a potent and selective inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53.[2] The activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][3] this compound has been shown to decrease the viability of a wide range of cancer cell lines and can enhance the cytotoxicity of chemotherapeutic agents such as doxorubicin and cisplatin.[2]
Mechanism of Action
This compound functions as an allosteric inhibitor of USP7. It binds to a site approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of USP7.[1] This leads to the accumulation of polyubiquitinated MDM2, which is subsequently targeted for degradation by the proteasome. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53-mediated cell cycle arrest/apoptosis.
Data Presentation
Table 1: this compound IC50 Values
| Target/Cell Line | IC50 (µM) | Notes |
| Full-length USP7 | 0.75 | Enzymatic assay.[2] |
| USP7 catalytic domain | 0.43 | Enzymatic assay.[2] |
| Full-length USP47 | 20.3 | Demonstrates selectivity over USP47.[2] |
| Ub-MDM2 | 0.23 | Cellular target engagement assay.[2] |
| Various Cancer Cell Lines | ≤ 10 | This compound demonstrates broad anti-proliferative activity.[2] |
Experimental Protocols
1. Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as recommended by the reagent manufacturer.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of the p53 Pathway
This protocol is to assess the effect of this compound on the protein levels of USP7, MDM2, and p53.
-
Materials:
-
Cancer cell line of interest (e.g., one with wild-type p53)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO). Based on studies with similar USP7 inhibitors, MDM2 degradation can be observed as early as 2 hours post-treatment.[4]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Caption: Workflow for Western Blot analysis of the p53 pathway after this compound treatment.
3. Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 1-5 µM) for 24 to 48 hours. Include a vehicle control (DMSO). Studies with other USP7 inhibitors have shown G1 arrest after 24 hours of treatment.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
4. Combination Therapy Studies
This compound can be used in combination with other chemotherapeutic agents to enhance their efficacy.[2]
-
Protocol Outline:
-
Determine the IC50 of each drug individually: Perform cell viability assays as described above to determine the IC50 values of this compound and the other chemotherapeutic agent (e.g., doxorubicin or cisplatin) in your cell line of interest.
-
Design a combination matrix: Treat cells with a matrix of concentrations of both drugs, including concentrations below, at, and above their respective IC50 values.
-
Perform cell viability assays: After the desired incubation period, assess cell viability.
-
Calculate the Combination Index (CI): Use software such as CompuSyn to calculate the CI value. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. The specific concentrations, incubation times, and reagents may need to be optimized for your specific experimental setup. Always follow good laboratory practices and safety guidelines.
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-6640 Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), to induce apoptosis in cancer cell lines. The provided methodologies cover cell viability assessment, apoptosis detection and quantification, and analysis of key apoptotic signaling pathways.
Introduction
This compound is a potent inhibitor of USP7, an enzyme that plays a critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, most notably the p53 tumor suppressor and its negative regulator, MDM2.[1] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger the intrinsic apoptotic pathway. This document provides detailed protocols for investigating the pro-apoptotic effects of this compound in cancer cells.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for designing experiments to study this compound-induced apoptosis.
| Parameter | Value | Cell Lines/System | Reference |
| USP7 IC50 | 0.75 µM | Full-length USP7 | [1] |
| Cell Viability IC50 | < 10 µM | Panel of 108 cell lines | [1] |
| Apoptosis Enhancement Concentration | 10 - 70 µM | MCF-7 and U2OS cells (in combination with doxorubicin or cisplatin) | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis. Inhibition of USP7 by this compound leads to the degradation of MDM2, allowing for the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax and Puma, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
Caption: this compound inhibits USP7, leading to p53 activation and apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of this compound.
Caption: Workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired time period (e.g., 12, 24, or 48 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression levels relative to the loading control. Look for an increase in cleaved PARP, cleaved Caspase-3, Bax, and p53, and a decrease in full-length PARP, full-length Caspase-3, Bcl-2, and MDM2.
References
GNE-6640 Application Notes for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing the selective USP7 inhibitor, GNE-6640, in an in vivo xenograft model. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It functions by binding to an allosteric site on the USP7 enzyme, which interferes with ubiquitin binding. This inhibition of USP7's deubiquitinating activity leads to the ubiquitination and subsequent proteasomal degradation of its substrates, most notably the E3 ubiquitin ligase MDM2. The degradation of MDM2 results in the stabilization and activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway
The signaling pathway affected by this compound is central to tumor suppression and is often dysregulated in various cancers.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.
Quantitative In Vivo Efficacy of this compound Analog
While specific tumor growth inhibition percentages for this compound in the EOL-1 model are not publicly available, data for a closely related analog, GNE-6776, in the same model provides a strong indication of efficacy.
| Cell Line | Animal Model | Compound | Dose (mg/kg) | Dosing Schedule | Endpoint | Result |
| EOL-1 | SCID Mice | GNE-6776 | 100 | Twice daily, oral gavage | Tumor Growth | P = 0.0163 (Day 4) |
| EOL-1 | SCID Mice | GNE-6776 | 200 | Twice daily, oral gavage | Tumor Growth | P = 0.0138 (Day 4), P = 0.0344 (Day 6) |
Note: P-values indicate significant tumor growth inhibition compared to vehicle-treated mice.
Experimental Protocol: this compound in an EOL-1 Leukemia Xenograft Model
This protocol describes the establishment of a disseminated leukemia xenograft model using the human eosinophilic leukemia cell line, EOL-1, and subsequent treatment with this compound.
Materials:
-
Cell Line: EOL-1 (human eosinophilic leukemia)
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old
-
Compound: this compound
-
Vehicle (suggested): 0.5% methylcellulose and 0.2% Tween-80 in sterile water
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypan blue or other viability stain
-
Syringes and needles (27-30 gauge)
-
Oral gavage needles
-
Calipers for any subcutaneous tumor measurement
-
Equipment for monitoring disseminated leukemia (e.g., bioluminescence imaging system if using luciferase-tagged cells, flow cytometer)
Experimental Workflow Diagram:
Caption: Workflow for the this compound in vivo EOL-1 xenograft study.
Procedure:
-
Cell Preparation:
-
Culture EOL-1 cells in appropriate media and conditions to maintain exponential growth.
-
Harvest cells and perform a viability count using trypan blue exclusion. Ensure cell viability is >95%.
-
Resuspend the cells in sterile PBS or saline at a concentration of 2 x 107 cells/mL.[1]
-
-
Animal Inoculation:
-
Inject 100 µL of the cell suspension (2 x 106 cells) intravenously into the lateral tail vein of each SCID mouse.[1]
-
-
Tumor Engraftment and Treatment Initiation:
-
Monitor mice for signs of leukemia development. With intravenous injection of EOL-1 cells, leukemia is expected to establish in organs and bone marrow.[1]
-
Engraftment can be monitored by methods such as bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human leukemia cells via flow cytometry.
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose/0.2% Tween-80). The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administer this compound or vehicle to the respective groups via oral gavage. A suggested starting dose, based on a similar compound, is in the range of 100-200 mg/kg, administered twice daily.
-
-
Monitoring and Endpoints:
-
Monitor the health of the animals daily, including body weight, activity, and any signs of distress.
-
Measure tumor burden at regular intervals using the chosen method (e.g., bioluminescence imaging, flow cytometry of peripheral blood).
-
The primary endpoint for a disseminated leukemia model is often overall survival. Monitor mice until they meet pre-defined humane endpoints.
-
At the end of the study, tissues such as bone marrow, spleen, and liver can be collected for further analysis (e.g., histology, flow cytometry, western blotting) to assess tumor infiltration and target engagement.
-
Disclaimer: This protocol is a guideline based on available scientific literature. Researchers should optimize the conditions, including dose and schedule, for their specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for GNE-6640 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of GNE-6640, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.
Introduction to this compound
This compound is a potent and selective, non-covalent inhibitor of USP7.[1] USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of several key proteins involved in cancer progression, most notably the tumor suppressor p53 and its negative regulator, MDM2.[2] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. This reduction in MDM2 levels results in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated the ability to decrease the viability of a wide range of cancer cell lines.[1][3]
Principle of Cell Viability Assays
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay: The CellTiter-Glo assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction with ATP. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the USP7/MDM2/p53 signaling pathway.
References
GNE-6640: Inducing Tumor Cell Death in Acute Myeloid Leukemia (AML)
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumor suppression.[3][4][5] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor.[5][6][7] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its proteasomal degradation.[1][6][7] This, in turn, stabilizes and activates p53, a critical tumor suppressor protein, ultimately inducing apoptosis in cancer cells.[6][7] Preclinical studies have demonstrated that this compound exhibits cytotoxic effects across a broad range of cancer cell lines and can enhance the efficacy of chemotherapeutic agents.[1][2][6][8] This document provides detailed application notes and protocols for utilizing this compound to induce tumor cell death specifically in Acute Myeloid Leukemia (AML).
Mechanism of Action
This compound functions as an allosteric inhibitor of USP7.[3][5] It binds to a pocket on the USP7 catalytic domain approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of USP7.[2][5] This inhibition leads to the accumulation of polyubiquitinated MDM2, targeting it for degradation by the proteasome. The subsequent reduction in MDM2 levels results in the stabilization and activation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis, leading to tumor cell death.
Caption: Mechanism of action of this compound in the USP7-MDM2-p53 pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Inhibition | Full-length USP7 | 0.75 µM | [1][8] |
| USP7 catalytic domain | 0.43 µM | [1] | |
| Full-length USP47 | 20.3 µM | [1][8] | |
| Cellular Activity | Ub-MDM2 in HCT116 cells | 0.23 µM | [1][8] |
| Panel of 108 cancer cell lines | < 10 µM | [1][8] | |
| Apoptosis Enhancement | MCF-7 (with Doxorubicin) | 10-70 µM | [8] |
| U2OS (with Cisplatin) | 10-70 µM | [8] |
In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| EOL-1 xenograft | This compound | Delayed tumor growth | [6][9] |
| Multiple Myeloma xenograft | FT671 (another USP7 inhibitor) | Suppressed tumor growth | [7] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTS assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in AML cells.
Materials:
-
AML cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 0.5 x 10^6 cells/well.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of p53 and MDM2 following this compound treatment.
Materials:
-
AML cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the USP7-MDM2-p53 pathway to induce tumor cell death. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further investigation into synergistic combinations with standard-of-care chemotherapies or other targeted agents is warranted to enhance its therapeutic potential. While preclinical data is encouraging, it is important to note that no USP7 inhibitors, including this compound, have yet entered clinical trials.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GNE-6640 for Cellular MDM2 Ubiquitination Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for assessing the ubiquitination status of the E3 ligase MDM2 in a cellular context following treatment with GNE-6640. This compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinase that removes ubiquitin chains from MDM2, thereby preventing its proteasomal degradation.[1] By inhibiting USP7, this compound promotes the accumulation of ubiquitinated MDM2, leading to its degradation.[1][2] This, in turn, stabilizes the tumor suppressor protein p53, a primary substrate of MDM2.[1][2] This protocol details a cell-based immunoprecipitation and Western blot assay to qualitatively and semi-quantitatively measure the increase in MDM2 ubiquitination, a key pharmacodynamic marker for USP7 inhibitor activity.
Principle and Mechanism of Action
The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. Its levels are tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation by the proteasome.[3][4] The stability of MDM2 itself is regulated by the deubiquitinase USP7.[1][5] USP7 removes ubiquitin moieties from MDM2, rescuing it from degradation and allowing it to continuously suppress p53.[1]
This compound is a small molecule inhibitor that non-covalently targets USP7, attenuating its ability to bind ubiquitin.[6] Inhibition of USP7 by this compound disrupts the deubiquitination of MDM2. This leads to an accumulation of polyubiquitinated MDM2, marking it for proteasomal degradation. The resulting decrease in MDM2 levels allows for the stabilization and activation of p53, triggering downstream anti-tumor effects.[1][2] The assay described herein provides a method to monitor this key initial step—the enhanced ubiquitination of MDM2—following this compound treatment.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations (IC50) for this compound against USP7 and its effect on MDM2 ubiquitination in a cellular context.
| Target/Process | Assay Type | IC50 Value | Cell Line | Reference |
| Full-length USP7 | Enzymatic Assay | 0.75 µM | - | [6] |
| USP7 Catalytic Domain | Enzymatic Assay | 0.43 µM | - | MedChemExpress |
| MDM2 Ubiquitination | Cellular Assay | 0.23 µM | HCT116 | Cayman Chemical |
| USP47 | Enzymatic Assay | 20.3 µM | - | MedChemExpress |
Detailed Experimental Protocol: Cell-Based MDM2 Ubiquitination Assay
This protocol describes an in vivo ubiquitination assay to detect changes in MDM2 ubiquitination status in cultured cells treated with this compound. The method involves immunoprecipitation (IP) of endogenous MDM2 followed by Western blot (WB) analysis to detect conjugated ubiquitin.
-
Cell Line: HCT116, U2OS, or other p53 wild-type cell line.
-
Inhibitors: this compound (solubilized in DMSO), MG132 (proteasome inhibitor, solubilized in DMSO).
-
Plasmids (Optional): His6-tagged Ubiquitin or HA-tagged Ubiquitin for enhanced signal.
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, 0.5% NP-40, 0.1% SDS.[7]
-
Wash Buffer: 10 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM EDTA, 1% NP-40.[8]
-
Antibodies:
-
Primary anti-MDM2 antibody for IP (e.g., mouse monoclonal).
-
Primary anti-Ubiquitin antibody for WB (e.g., rabbit polyclonal, P4D1 or FK2).
-
Primary anti-MDM2 antibody for WB (e.g., rabbit polyclonal).
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit).
-
-
IP Reagents: Protein A/G agarose or magnetic beads.
-
General Reagents: Protease Inhibitor Cocktail, Deubiquitinase (DUB) inhibitors (e.g., NEM, iodoacetamide), SDS-PAGE gels, transfer membranes (PVDF), ECL substrate, DMSO.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116) in 10 cm dishes to reach 70-80% confluency on the day of the experiment.
-
(Optional Transfection) If using tagged ubiquitin, transfect cells with a plasmid expressing HA-Ubiquitin or His-Ubiquitin 24 hours before inhibitor treatment according to the manufacturer's protocol.[3][9]
-
Treat cells with the desired concentration of this compound (e.g., 0.1 µM to 5 µM) or DMSO as a vehicle control. Incubate for 4-8 hours.
-
To allow ubiquitinated proteins to accumulate, add the proteasome inhibitor MG132 to a final concentration of 10-20 µM to all dishes.[7][9] Incubate for an additional 4-6 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold RIPA Lysis Buffer supplemented with Protease Inhibitor Cocktail and DUB inhibitors (e.g., 10 mM NEM).[7][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 50 µL) for input analysis by Western blot.
-
-
Immunoprecipitation (IP) of MDM2:
-
Determine the protein concentration of the lysates.
-
To 1-2 mg of total protein lysate, add the anti-MDM2 antibody for immunoprecipitation. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G bead slurry to each sample and incubate for an additional 2-3 hours at 4°C with rotation.[3]
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer. For the final wash, transfer the beads to a new tube to minimize background.[8]
-
-
Elution and Sample Preparation:
-
After the final wash, carefully remove all residual buffer.
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 10 minutes.[8]
-
Pellet the beads by centrifugation and transfer the supernatant (the IP eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the IP eluates and the input samples onto a 4-15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Develop the blot using an ECL substrate and image the results.
-
(Optional but Recommended) Strip the membrane and re-probe with an anti-MDM2 antibody to confirm the successful immunoprecipitation of MDM2 in each sample.
-
In the Western blot probed with the anti-ubiquitin antibody, samples from cells treated with this compound are expected to show a high-molecular-weight smear or a ladder of bands above the unmodified MDM2 band. This "smear" represents polyubiquitinated MDM2. The intensity of this smear should be significantly greater in the this compound-treated lanes compared to the DMSO control lane, indicating an accumulation of ubiquitinated MDM2 due to USP7 inhibition. Re-probing for MDM2 should show a band at the correct molecular weight in the IP lanes, confirming equal loading of the immunoprecipitated protein.
Experimental Workflow Visualization
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 3. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GNE-6640 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GNE-6640 in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO). Some sources indicate a solubility of up to 5 mg/mL in DMSO with the aid of ultrasonication.[1][2] Another source reports a solubility of 1 mg/mL in DMSO and 0.33 mg/mL in a 1:2 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2.
Data Presentation: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL (15.13 mM) | Requires ultrasonic treatment.[1][2] |
| DMSO | 1 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - |
| Ethanol | Slightly soluble | - |
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO.[1] For example, to create a 10 mM stock solution, you would dissolve 1 mg of this compound (Molecular Weight: 330.38 g/mol ) in approximately 0.3027 mL of DMSO.[2] It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Gentle vortexing or sonication can aid in complete dissolution.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once dissolved, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] Stock solutions in DMSO are generally stable for up to one month at -20°C and for up to two years at -80°C.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective and non-covalent inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1] By inhibiting USP7, this compound prevents the deubiquitination of target proteins, leading to their degradation. A key target of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Inhibition of USP7 by this compound leads to the degradation of MDM2, which in turn results in the stabilization and activation of p53, promoting tumor cell death.[1]
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted my DMSO stock solution into cell culture media.
-
Cause: This is a common issue when diluting a compound from a high concentration in an organic solvent like DMSO into an aqueous solution like cell culture medium. The dramatic change in solvent polarity can cause the compound to fall out of solution.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in your cell culture medium.[4][5]
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the this compound solution.
-
Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling the tube or plate.[6] Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
-
Microscopic Examination: After preparing the working solution, it is good practice to check for any precipitation under a microscope.[3]
-
Issue 2: I am observing high levels of cell death in my vehicle control group.
-
Cause: The final concentration of DMSO in your experiment might be too high for your specific cell line, leading to toxicity.
-
Solution:
-
Titrate DMSO: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerable concentration for your cells.
-
Reduce DMSO Concentration: If possible, prepare a more concentrated stock of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your cell culture media, thereby lowering the final DMSO percentage.
-
Issue 3: I am not observing the expected biological effect of this compound.
-
Cause: There could be several reasons for this, including issues with the compound's activity, the experimental setup, or the biology of the cell line being used.
-
Solution:
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Cell Line Sensitivity: this compound's effectiveness can be cell-line dependent. It has been shown to decrease the viability of numerous cell lines with IC50 values typically under 10 µM.[1] Consider testing a range of concentrations to determine the IC50 in your specific cell model.
-
p53 Status: The activity of this compound is linked to the p53 pathway. The status of p53 in your cell line (wild-type vs. mutant) may influence the cellular response to the inhibitor.
-
Assay Duration: Ensure the incubation time is sufficient for this compound to exert its biological effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium
-
Sonicator (optional)
-
-
Procedure for 10 mM Stock Solution: a. Aseptically weigh out 1 mg of this compound powder. b. Add 302.7 µL of anhydrous DMSO to the powder. c. Gently vortex or sonicate until the powder is completely dissolved.[1] d. Aliquot the stock solution into sterile, single-use tubes and store at -80°C.[4]
-
Procedure for Working Solution (Example: 10 µM in 10 mL of media): a. Pre-warm 10 mL of cell culture medium to 37°C. b. Prepare an intermediate dilution by adding a small amount of the 10 mM stock to pre-warmed media. For example, add 2 µL of 10 mM stock to 998 µL of media to get a 20 µM solution. c. Add 5 mL of the 20 µM intermediate solution to 5 mL of fresh, pre-warmed media to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%. d. Gently mix by inverting the tube.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: a. Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in cell culture medium from your stock solution, as described in Protocol 1. b. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. c. Remove the old medium from the cells and add 100 µL of the this compound dilutions or control media to the respective wells.
-
Incubation: a. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: a. Add 20 µL of MTS reagent to each well.[7] b. Incubate for 1-4 hours at 37°C, or until a color change is apparent.[7]
-
Data Acquisition: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GNE-6640 Technical Support Center: Troubleshooting p53-Independent Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the p53-independent effects of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information herein is intended to assist researchers in designing, executing, and interpreting experiments, particularly when observing cellular effects at high concentrations of the inhibitor in p53-deficient or mutant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing cytotoxicity with this compound in our p53-null cancer cell line. Is this expected?
A1: Yes, this is an expected observation. While this compound is known to stabilize p53 through the degradation of its E3 ligase, MDM2, emerging evidence suggests that it also exerts anti-tumor effects through p53-independent mechanisms. One study has noted that this compound exhibits effects that are not dependent on the global p53 pathway.[1] Therefore, cytotoxicity in p53-null or mutant cell lines is likely mediated by the inhibition of USP7's activity towards other key oncogenic proteins.
Q2: What are the likely p53-independent pathways affected by this compound at high concentrations?
A2: At higher concentrations, this compound's inhibition of USP7 is likely to affect the stability of other USP7 substrates that are critical for cancer cell survival and proliferation. Based on studies with other USP7 inhibitors and proteomic screens, key p53-independent pathways to investigate include the destabilization of:
-
FOXM1 (Forkhead Box M1): A transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in cancer.[2] Targeting FOXM1 has been shown to be effective in p53-null lymphoma and sarcoma.
-
N-Myc: An oncogenic transcription factor, particularly important in neuroblastoma. USP7 has been identified as a regulator of N-Myc stability.
-
EZH2 (Enhancer of Zeste Homolog 2): A histone methyltransferase that is a component of the PRC2 complex and is involved in epigenetic gene silencing and cancer progression. USP7 has been shown to deubiquitinate and stabilize EZH2.[2]
Q3: What concentration of this compound is considered "high" for observing p53-independent effects?
A3: The concentration can be cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 in your specific p53-null/mutant cell line. Based on available data, this compound has an IC50 for full-length USP7 of 0.75 µM.[3] Concentrations significantly above the IC50 for USP7, for instance, in the 5-10 µM range or higher, could be considered "high" and are more likely to reveal effects on other, less sensitive USP7 substrates or potential off-targets. It is also noteworthy that this compound has an IC50 of 20.3 µM for the related deubiquitinase USP47, indicating that at higher concentrations, off-target effects on other DUBs might be observed.[3]
Q4: We are not seeing a decrease in FOXM1, N-Myc, or EZH2 levels with this compound treatment in our p53-null cells. What could be the issue?
A4: There are several potential reasons for this:
-
Cellular Context: The regulation of these proteins can be highly context-dependent. Your cell line may have alternative stability regulation mechanisms that are not reliant on USP7.
-
Concentration and Time: You may need to optimize the concentration of this compound and the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Experimental Protocol: Ensure your western blot protocol is optimized for these specific proteins. This includes appropriate lysis buffers, antibody concentrations, and transfer conditions. Refer to the detailed protocols section below.
-
Proteasome Activity: this compound's effect is to promote proteasomal degradation of USP7 substrates. If proteasome activity is compromised in your cells, you may not observe the expected decrease in protein levels.
Troubleshooting Guides
Problem 1: Inconsistent Cytotoxicity Results in p53-Null/Mutant Cell Lines
| Possible Cause | Troubleshooting Step |
| Cell Line Viability and Passage Number | Ensure you are using a healthy, low-passage number cell line. High passage numbers can lead to genetic drift and altered responses to inhibitors. |
| This compound Stock Solution Integrity | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Assay Conditions | Standardize cell seeding density and assay duration. Ensure consistent solvent (e.g., DMSO) concentration across all wells, including controls. |
| Cell Line-Specific Sensitivity | Perform a full dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the specific IC50 for your cell line. |
Problem 2: Difficulty Detecting a Decrease in FOXM1, N-Myc, or EZH2 Protein Levels by Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors. For nuclear proteins like FOXM1, N-Myc, and EZH2, a nuclear extraction protocol may be necessary. |
| Inefficient Protein Transfer | Optimize transfer conditions (voltage, time) for your specific gel and membrane type. Check for efficient transfer using a Ponceau S stain. |
| Primary Antibody Issues | Use a validated antibody for your target protein. Titrate the antibody to determine the optimal concentration. Include a positive control cell lysate known to express the protein of interest. |
| Short Protein Half-Life | Consider a cycloheximide (CHX) chase experiment to directly measure the effect of this compound on protein stability. This involves treating cells with CHX to block new protein synthesis and observing the rate of protein degradation with and without this compound. |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound. Researchers should aim to generate similar dose-response data in their p53-null/mutant cell lines of interest for FOXM1, N-Myc, and EZH2 protein levels.
| Target | Assay Type | IC50 (µM) | Reference |
| Full-length USP7 | Biochemical Assay | 0.75 | [3] |
| USP7 catalytic domain | Biochemical Assay | 0.43 | [3] |
| Full-length USP47 | Biochemical Assay | 20.3 | [3] |
| Ub-MDM2 | Biochemical Assay | 0.23 | [3] |
This table is intended as a reference. Experimental conditions can influence IC50 values.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of FOXM1, N-Myc, and EZH2 Protein Levels
-
Cell Treatment: Seed your p53-null/mutant cancer cells in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on an appropriate percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-FOXM1, anti-N-Myc, or anti-EZH2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Stability
-
Cell Treatment: Seed cells as described for the western blot protocol.
-
Pre-treatment with this compound: Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
CHX Treatment: Add cycloheximide (a protein synthesis inhibitor, typically 50-100 µg/mL) to the media of both this compound-treated and control cells.
-
Time-Course Lysis: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform western blotting as described above to determine the levels of the protein of interest at each time point. The rate of protein degradation can be quantified and compared between the this compound-treated and control groups.
Visualizations
Signaling Pathway Diagram
Caption: p53-independent mechanism of this compound at high concentrations.
Experimental Workflow Diagram
Caption: Workflow for investigating p53-independent effects of this compound.
References
troubleshooting GNE-6640 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, GNE-6640.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve in the recommended solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, we recommend the following steps:
-
Sonication: Brief periods of sonication can help break up solid particles and facilitate dissolution.
-
Warming: Gently warm the solution to 37°C for a short period. This can increase the solubility of the compound.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Solvent Choice: Ensure you are using a recommended solvent such as DMSO or DMF. For many compounds that are not readily soluble in aqueous solutions, dissolving in an organic solvent first is necessary.[1]
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C or -80°C. Is the compound degraded?
A2: Precipitation upon freezing is a common issue with compounds stored in DMSO and does not necessarily indicate degradation. This can be caused by the absorption of small amounts of water into the DMSO stock, which reduces the compound's solubility, especially during freeze-thaw cycles.[2] To redissolve the compound, warm the vial to room temperature for at least one hour and then sonicate or vortex until the solution is clear.[1][3] To avoid this, it is recommended to prepare fresh solutions or, if you need to store them, to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[3][4]
Q3: After diluting my this compound DMSO stock solution into an aqueous buffer for my experiment, I noticed immediate precipitation. What can I do to prevent this?
A3: This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous medium.[1] Here are some strategies to mitigate this issue:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[5]
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while gently vortexing the buffer. This rapid mixing can prevent localized high concentrations of the compound that are prone to precipitation.
-
Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent like PEG400, glycerol, or Tween 80 to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[5] The final concentration of any co-solvent should be tested for compatibility with your specific assay.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.[5]
Q4: What is the recommended storage condition for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C. In its solid form, it is stable for at least 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4][6] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
| Property | Solvent | Concentration | Temperature | Stability | Source |
| Solubility | DMSO | 5 mg/mL (15.13 mM) | 25°C | - | [6][7] |
| DMF | 1 mg/mL | - | - | [8] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | - | [8] | |
| Ethanol | Slightly soluble | - | - | [8] | |
| Storage | Powder | - | -20°C | ≥ 4 years | [8] |
| In Solvent (DMSO) | - | -80°C | 2 years | [4][6] | |
| In Solvent (DMSO) | - | -20°C | 1 year | [4][6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature for at least 1 hour before opening to prevent condensation of moisture.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 330.38 g/mol .
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.30 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for several minutes.[1][6] Gentle warming to 37°C can also be applied if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4][6]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits USP7, leading to p53 stabilization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ziath.com [ziath.com]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
GNE-6640 Technical Support Center: Experimental Controls and Best Practices
Welcome to the GNE-6640 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the selective USP7 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and non-covalent inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1] It functions by binding to an allosteric site on USP7, which is approximately 12 Å away from the catalytic cysteine.[2][3] This binding attenuates the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[2][4] The primary downstream effect of USP7 inhibition by this compound is the destabilization of its substrates, most notably the E3 ubiquitin ligase MDM2.[5] This leads to increased ubiquitination and subsequent proteasomal degradation of MDM2. As MDM2 is a key negative regulator of the tumor suppressor protein p53, its degradation results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. For in vivo experiments, appropriate vehicle formulation should be determined based on the experimental design and animal model.
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective inhibitor of USP7. It has been shown to have significantly lower activity against other deubiquitinating enzymes (DUBs) such as USP47.[1] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Experimental Protocols
Western Blotting for p53 and MDM2 Stabilization
This protocol outlines the procedure to detect changes in p53 and MDM2 protein levels in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-p53 antibody (e.g., DO-1 clone)
-
Anti-MDM2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Viability Assay (MTS/MTT)
This protocol describes how to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No increase in p53 levels after this compound treatment in Western Blot. | Cell line has mutant or null p53. | Verify the p53 status of your cell line. Use a positive control cell line with wild-type p53 (e.g., HCT116, MCF7). |
| Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Inefficient protein extraction or degradation. | Ensure that lysis buffer contains fresh protease inhibitors. Keep samples on ice throughout the procedure. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for p53 and optimize the antibody concentration. Include a positive control lysate from cells treated with a known p53-stabilizing agent (e.g., doxorubicin). | |
| High background in Western Blot. | Insufficient blocking or washing. | Increase blocking time to 1-2 hours and increase the number and duration of TBST washes. |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| High concentration of primary or secondary antibody. | Titrate the antibody concentrations to find the optimal dilution. | |
| Inconsistent results in cell viability assays. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Avoid edge effects by not using the outer wells of the 96-well plate or by filling them with PBS. |
| This compound precipitation in the media. | Check the final DMSO concentration in the media; it should typically be below 0.5%. Prepare fresh dilutions of this compound for each experiment. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. | |
| No change in MDM2 ubiquitination after this compound treatment. | Inefficient immunoprecipitation. | Optimize the antibody amount and incubation time for immunoprecipitation. Ensure the lysis buffer is appropriate for co-immunoprecipitation. |
| Proteasome activity is too high. | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins. | |
| Incorrect ubiquitin antibody used for detection. | Use an antibody that recognizes poly- or mono-ubiquitin chains, depending on the expected modification. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (µM) | Reference |
| Full-length USP7 | Biochemical Assay | 0.75 | [1] |
| USP7 Catalytic Domain | Biochemical Assay | 0.43 | [1] |
| Full-length USP47 | Biochemical Assay | 20.3 | [1] |
| Ub-MDM2 | Biochemical Assay | 0.23 | [1] |
Table 2: Cell Viability IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various (108 cell lines) | Multiple | ≤ 10 | [1] |
| HCT116 | Colon Cancer | Data not specified | [4] |
| MCF7 | Breast Cancer | Data not specified | [7] |
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GNE-6640 incubation time for maximum efficacy
Welcome to the technical support center for GNE-6640, a selective, non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer detailed protocols and troubleshooting advice to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of USP7. It binds non-covalently to a site approximately 12 Å away from the catalytic cysteine. This binding event interferes with USP7's ability to engage with ubiquitin, thereby inhibiting its deubiquitinase activity. The primary downstream effect is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound promotes the degradation of MDM2, which in turn leads to the stabilization and accumulation of p53, triggering apoptosis in tumor cells.[1][2][3]
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
A2: The optimal incubation time for this compound is highly dependent on the experimental context, including the cell line, inhibitor concentration, and the specific endpoint being measured (e.g., target engagement vs. apoptosis). Published studies on various inhibitors show a wide range of incubation times, often between 24 and 72 hours for cell viability assays.[4] For initial experiments, we recommend performing a time-course study (e.g., 6, 12, 24, 48, and 72 hours) to determine the empirical optimum for your specific model system and assay.
Q3: How does this compound impact cell viability?
A3: this compound has been shown to decrease the viability of a broad panel of over 100 cancer cell lines, with IC50 values often below 10 μM.[1] It induces tumor cell death and can work synergistically to enhance the cytotoxicity of DNA-damaging chemotherapeutic agents like doxorubicin and cisplatin.[1]
Q4: What are some common issues that can affect this compound efficacy and how can I avoid them?
A4: As with any small molecule inhibitor, several factors can influence the efficacy of this compound:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in a compatible solvent (e.g., DMSO) before diluting it in culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Line Variability: Sensitivity to USP7 inhibition can vary significantly between cell lines. It is crucial to determine the IC50 value for your specific cell line.
-
Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to account for any solvent-induced effects.
-
Assay Timing: The timing of endpoint measurement is critical. Early endpoints like target protein degradation (MDM2) will occur sooner than later events like apoptosis or changes in cell viability.
Experimental Protocols & Troubleshooting
Protocol: Determining Optimal Incubation Time for this compound
This protocol provides a framework for a time-course experiment to identify the incubation time that yields the maximum desired effect of this compound on a specific cellular endpoint.
Objective: To determine the incubation time for this compound that results in the most significant biological response (e.g., p53 stabilization, decreased cell viability) in a given cell line.
Methodology:
-
Cell Seeding:
-
Culture your chosen cell line under standard conditions.
-
Plate the cells in an appropriate format (e.g., 96-well plate for viability assays, 6-well plate for western blotting) at a density that ensures they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium. A good starting concentration is 5 to 10 times the known IC50 value for the cell line. If the IC50 is unknown, a dose-response experiment should be performed first (e.g., 0.1, 1, 5, 10, 25 µM).
-
Remove the old medium from the cells and add the medium containing this compound or a vehicle control.
-
-
Time-Course Incubation:
-
Incubate separate, parallel sets of plates for different durations (e.g., 6, 12, 24, 48, 72 hours). Exact timing is critical for ensuring reproducibility.
-
-
Endpoint Assay:
-
-
For Target Engagement (Western Blot): Lyse cells and probe for levels of USP7, MDM2, p53, and phosphorylated p53.
-
For Cell Viability (e.g., MTT, MTS, or ATP-based assays): Follow the manufacturer's protocol to measure cell viability.[4][5] Note that incubation with the assay reagent itself should be optimized.[4]
-
For Apoptosis (e.g., Annexin V/PI staining, Caspase-Glo): Harvest and stain cells according to the assay protocol for analysis by flow cytometry or luminometry.
-
-
-
Data Analysis:
-
Normalize the data from the this compound-treated samples to the vehicle-treated controls for each time point.
-
Plot the measured effect (e.g., % viability, protein level) against the incubation time. The time point showing the maximal desired effect is the optimal incubation time for future experiments under these conditions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Observed Effect | 1. Incubation time is too short for the chosen endpoint. 2. Inhibitor concentration is too low. 3. The cell line is resistant to USP7 inhibition. 4. The inhibitor has degraded. | 1. Perform a time-course experiment as described above. 2. Perform a dose-response experiment to determine the IC50. 3. Consult literature for cell line sensitivity or test an alternative cell line. 4. Prepare fresh stock solutions and working dilutions for each experiment. |
| High Variability Between Replicates | 1. Inconsistent timing of inhibitor addition or assay termination. 2. Uneven cell seeding density. 3. Inhibitor precipitation in the culture medium. | 1. Standardize all incubation and timing steps meticulously. 2. Ensure a single-cell suspension before plating; avoid edge effects by not using the outer wells of the plate. 3. Visually inspect the medium after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent formulation. |
| Unexpected Increase in Viability | 1. Off-target effects at high concentrations. 2. Assay interference (e.g., compound is fluorescent). | 1. Use the lowest effective concentration possible based on dose-response data. 2. Run a control with the inhibitor in cell-free medium to check for direct interference with the assay reagents. |
Data & Pathway Visualizations
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for this compound against various targets.
| Target | IC50 (µM) | Assay Context / Notes |
| Full-length USP7 | 0.75 | Biochemical Assay |
| USP7 Catalytic Domain | 0.43 | Biochemical Assay |
| Ub-MDM2 | 0.23 | Cellular Assay (HCT116 cells) |
| Full-length USP47 | 20.3 | Biochemical Assay (Shows selectivity) |
(Data sourced from MedchemExpress)[1]
Diagrams
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
assessing GNE-6640 purity and lot-to-lot variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and lot-to-lot variability of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the expected purity of this compound and how is it determined?
A1: Commercially available this compound is typically supplied with a purity of ≥98%.[1] This is commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection, which separates this compound from any impurities. The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram. Mass spectrometry (MS) is used to confirm the identity of the main peak as this compound by verifying its molecular weight.
Q2: How can I assess the lot-to-lot variability of this compound?
A2: Lot-to-lot variability should be assessed by a combination of analytical and functional methods.
-
Analytical Assessment: Compare the HPLC purity profiles and mass spectrometry data of different lots. Key parameters to compare include the percentage purity, the number and intensity of impurity peaks, and the confirmed molecular weight.
-
Functional Assessment: Determine the half-maximal inhibitory concentration (IC50) of each lot in a relevant cell-based assay, such as a USP7 inhibition assay.[2][3] Consistent IC50 values across lots indicate comparable biological activity.
Q3: My this compound is not dissolving properly. What should I do?
A3: this compound has specific solubility characteristics. It is soluble in DMSO and DMF.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try vortexing gently or sonicating briefly. Preparing fresh dilutions for each experiment is recommended.
Q4: I am observing inconsistent results in my cell-based assays with different lots of this compound. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Purity and Integrity: There might be significant lot-to-lot variation in the purity or the presence of active/inactive impurities. It is crucial to perform the analytical and functional comparisons described in Q2.
-
Compound Stability: this compound stock solutions should be stored properly, typically at -20°C or -80°C, to prevent degradation.[1][4][5] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
-
Experimental Variability: Ensure that your cell culture conditions, cell passage number, and assay protocols are consistent across experiments.
Q5: How does this compound inhibit USP7 and what is the downstream effect?
A5: this compound is a non-covalent, allosteric inhibitor of USP7.[4][6] It binds to a site approximately 12 Å away from the catalytic cysteine of USP7, which interferes with ubiquitin binding and thus inhibits the deubiquitinase activity of USP7.[7] USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[7][8] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the stabilization and accumulation of p53.[3] This can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
Table 1: this compound Purity and Physical Properties
| Parameter | Value | Source |
| Purity | ≥98% | [1] |
| Molecular Formula | C₂₀H₁₈N₄O | [1][5] |
| Molecular Weight | 330.4 g/mol | [1] |
| CAS Number | 2009273-67-8 | [1][5] |
Table 2: this compound In Vitro Activity
| Target | IC50 | Source |
| Full-length USP7 | 0.75 µM | [1][4][5] |
| USP7 catalytic domain | 0.43 µM | [4][5] |
| Full-length USP47 | 20.3 µM | [4][5] |
| Ub-MDM2 in HCT116 cells | 0.23 µM | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS Analysis: Infuse the sample directly into the mass spectrometer or perform a rapid liquid chromatography separation followed by MS analysis.
-
MS Parameters: Use electrospray ionization (ESI) in positive ion mode. Scan a mass range that includes the expected molecular weight of this compound (330.39 g/mol ).
-
Data Analysis: Look for the [M+H]⁺ ion at m/z 331.15. The presence of this ion confirms the identity of this compound.
Protocol 3: Functional Assessment by a Cell-Based USP7 Inhibition Assay
Objective: To determine the IC50 of this compound for USP7 inhibition in a cellular context.
Materials:
-
HCT116 cells (or another suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Antibodies for Western blotting (e.g., anti-p53, anti-MDM2, anti-actin)
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium to the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be constant across all wells. Include a DMSO-only vehicle control. Treat the cells for 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for p53 and MDM2 and normalize them to the loading control. Plot the normalized p53 levels against the this compound concentration and fit the data to a dose-response curve to determine the EC50 for p53 stabilization, which serves as a proxy for the IC50 of USP7 inhibition.
Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization.
Caption: Workflow for assessing this compound purity and lot-to-lot variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
Validation & Comparative
GNE-6640 vs. GNE-6776: A Comparative Analysis of Two Selective USP7 Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of GNE-6640 and GNE-6776, two potent and selective small-molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7). Developed through nuclear magnetic resonance-based screening and structure-based design, these non-covalent inhibitors offer valuable tools for investigating the therapeutic potential of targeting the deubiquitinase USP7 in oncology and other diseases.[1][2] This analysis summarizes their biochemical potency, cellular activity, and mechanism of action, supported by experimental data and detailed protocols.
I. Quantitative Performance Analysis
The following tables provide a summary of the reported biochemical and cellular potencies of this compound and GNE-6776. These values highlight their high affinity for USP7 and their selectivity against other deubiquitinases.
Table 1: Biochemical Potency (IC50 values)
| Compound | Target | IC50 (µM) |
| This compound | Full-length USP7 | 0.75[3][4][5][6][7] |
| USP7 catalytic domain | 0.43[3][4][5][6][7] | |
| Full-length USP47 | 20.3[3][4][5][6][7][8] | |
| Ub-MDM2 | 0.23[3][4][5][6][7][8] | |
| GNE-6776 | Full-length USP7 | 1.34[9][10][11] |
| USP7 catalytic domain | 0.61[10] | |
| USP47 | >200[9] | |
| USP5 | >200[9] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Effect | Concentration |
| This compound | Panel of 108 cell lines | Reduces cell viability | IC50s < 10 µM[3][8] |
| MCF-7, U2OS | Enhances apoptosis induced by doxorubicin or cisplatin | 10-70 µM[8] | |
| GNE-6776 | A549, H1299 (NSCLC) | Inhibits proliferation | Concentration-dependent (tested up to 100 µM)[12] |
| A549, H1299 (NSCLC) | Promotes apoptosis | Concentration-dependent (tested up to 25 µM)[12] | |
| A549, H1299 (NSCLC) | Inhibits migration and invasion | Concentration-dependent (tested up to 25 µM)[12] | |
| EOL-1 xenografts | Inhibits tumor growth | 100 or 200 mg/kg (oral)[13] |
II. Mechanism of Action
Both this compound and GNE-6776 are selective, non-covalent inhibitors of USP7.[3][14][15] They exhibit an allosteric mode of action, binding to a site approximately 12 Å away from the catalytic cysteine of USP7.[1][2][15][16] This binding event interferes with the interaction between USP7 and ubiquitin, thereby attenuating the deubiquitinase activity of the enzyme.[1][2] By inhibiting USP7, these compounds prevent the deubiquitination and subsequent stabilization of USP7 substrates, most notably MDM2, the primary negative regulator of the p53 tumor suppressor.[17][18] The resulting degradation of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound and GNE-6776 on the USP7-MDM2-p53 pathway.
In non-small cell lung cancer (NSCLC) cells, GNE-6776 has been shown to suppress proliferation, invasion, and migration while promoting apoptosis by modulating the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[12]
Caption: GNE-6776 inhibits NSCLC progression via PI3K/AKT/mTOR and Wnt/β-catenin pathways.
III. Experimental Protocols
This section outlines the general methodologies used to characterize this compound and GNE-6776. For specific details, it is recommended to consult the original publications.
1. USP7 Enzymatic Assay (IC50 Determination)
-
Principle: This assay measures the ability of the inhibitors to block the deubiquitinating activity of USP7 on a fluorogenic substrate.
-
Reagents:
-
Recombinant full-length human USP7 or USP7 catalytic domain.
-
Ubiquitin-rhodamine110-glycine substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound or GNE-6776 serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, USP7 enzyme, and the inhibitor to a 384-well plate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the ubiquitin-rhodamine110-glycine substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability Assay
-
Principle: This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Reagents:
-
Cancer cell lines (e.g., A549, H1299, HCT116).
-
Cell culture medium appropriate for the cell line.
-
This compound or GNE-6776 serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate IC50 values.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect changes in the protein levels of key signaling molecules in response to inhibitor treatment.
-
Reagents:
-
Treated cell lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., MDM2, p53, p21, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: General experimental workflow for the characterization of this compound and GNE-6776.
IV. Conclusion
This compound and GNE-6776 are highly selective and potent allosteric inhibitors of USP7. Both compounds effectively engage USP7 in biochemical and cellular assays, leading to the destabilization of MDM2 and the activation of the p53 pathway. GNE-6776 has demonstrated oral bioavailability and in vivo anti-tumor efficacy. These inhibitors represent critical research tools for elucidating the complex biology of the ubiquitin-proteasome system and for the preclinical validation of USP7 as a therapeutic target in cancer and other diseases. The choice between this compound and GNE-6776 for a specific study may depend on the desired pharmacokinetic properties and the specific cellular context being investigated.
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. abmole.com [abmole.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. raybiotech.com [raybiotech.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GNE-6776 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ubpbio.com [ubpbio.com]
- 12. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways | MDPI [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 15. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Comparative Guide to USP7 Inhibitors: GNE-6640 vs. P5091 vs. FT671
This guide provides a detailed, objective comparison of three prominent small-molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7): GNE-6640, P5091, and FT671. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of key proteins involved in oncology, including the tumor suppressor p53 and its primary negative regulator, MDM2.[1] Inhibition of USP7 is a promising therapeutic strategy for various cancers.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action and Signaling Pathway
USP7 stabilizes MDM2 by removing ubiquitin tags, thereby preventing its proteasomal degradation. MDM2, an E3 ubiquitin ligase, in turn, ubiquitinates p53, targeting it for degradation. By inhibiting USP7, the inhibitors cause the destabilization and degradation of MDM2. This leads to the accumulation and activation of p53, which can trigger cell cycle arrest, apoptosis, and tumor suppression.[1][3]
While all three inhibitors target USP7, they exhibit different binding mechanisms. This compound and FT671 are non-covalent, allosteric inhibitors that bind to a pocket near the catalytic site, preventing the binding of ubiquitin.[4][5][6] P5091 is a selective inhibitor, though its precise binding mode is less clearly defined in comparison.[7][8]
Quantitative Performance Data
The following tables summarize the biochemical potency, selectivity, and reported in vivo efficacy of this compound, P5091, and FT671.
Table 1: Biochemical Potency against USP7
| Inhibitor | Target | Assay Type | Potency (IC₅₀ / EC₅₀ / K_d) | Reference(s) |
| This compound | Full-length USP7 | Biochemical | IC₅₀: 0.75 µM | [9][10] |
| USP7 Catalytic Domain | Biochemical | IC₅₀: 0.43 µM | [9][11] | |
| Ub-MDM2 (Cellular) | Cellular | IC₅₀: 0.23 µM | [9][10] | |
| P5091 | USP7 | Biochemical | EC₅₀: 4.2 µM | [7][8] |
| FT671 | USP7 Catalytic Domain | Biochemical | IC₅₀: 52 nM | [3][5][12] |
| USP7 Catalytic Domain | Binding Assay | K_d: 65 nM | [3][12][13] | |
| MM.1S Cells | Cell Viability | IC₅₀: 33 nM | [5] |
Table 2: Inhibitor Selectivity Profile
| Inhibitor | Off-Target | Potency (IC₅₀ / EC₅₀) | Selectivity (vs. USP7) | Reference(s) |
| This compound | USP47 | IC₅₀: 20.3 µM | ~27-fold | [9][14] |
| USP5 | IC₅₀: >200 µM | >266-fold | [10] | |
| P5091 | USP47 | Inhibits | Not quantified | [2][8] |
| USP2, USP8, other proteases | EC₅₀: >100 µM | >23-fold | [7][8] | |
| FT671 | Panel of 44 DUBs | No significant inhibition | Highly Selective | [15] |
Table 3: Summary of In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | EOL-1 Xenograft | Not specified | Delayed tumor growth | [1] |
| P5091 | Multiple Myeloma Xenograft | 10 mg/kg, IV, 2x/week | Inhibited tumor growth, prolonged survival | [16][17] |
| Colorectal Cancer Xenograft | Not specified | Suppressed tumor growth | [18] | |
| Leukemia Xenograft | Not specified | Inhibited tumor growth, prolonged survival | [17] | |
| FT671 | Multiple Myeloma Xenograft | 100-200 mg/kg, PO, daily | Dose-dependent tumor growth inhibition | [3][5][19] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize USP7 inhibitors.
Biochemical USP7 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on USP7 enzymatic activity using a fluorogenic substrate.
Methodology:
-
Enzyme Preparation: Recombinant human USP7 protein is diluted to a working concentration (e.g., 2 nM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol).
-
Compound Incubation: The test inhibitors (e.g., this compound, P5091, FT671) are serially diluted, typically in DMSO, and then added to the wells of a 96-well plate. An equal volume of the diluted USP7 enzyme is added. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.[20]
-
Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for a set period (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin), to a final concentration of ~0.5 µM.[20][21]
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. The cleavage of AMC from ubiquitin by active USP7 results in a fluorescent signal, which is measured over time (e.g., 60 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.[20]
-
Data Analysis: The rate of reaction (fluorescence increase over time) is calculated for each inhibitor concentration. The data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a known potent inhibitor or no enzyme). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Cellular Target Engagement (Western Blot)
This method assesses an inhibitor's ability to modulate the USP7 pathway within cancer cells by measuring changes in the protein levels of MDM2 and p53.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116, U2OS, or MM.1S) are cultured to ~70-80% confluency.[5][22] The cells are then treated with increasing concentrations of the USP7 inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 4 to 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. The levels of target proteins are normalized to the loading control to determine the relative change upon inhibitor treatment. A decrease in MDM2 and an increase in p53 and its target p21 indicate successful target engagement.[5]
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of a USP7 inhibitor in a living organism.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million MM.1S cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, inhibitor low dose, inhibitor high dose) to ensure an equal average tumor volume across groups at the start of the study.[5]
-
Inhibitor Administration: The USP7 inhibitor is administered according to a predefined schedule. The route and vehicle depend on the inhibitor's properties (e.g., P5091 at 10 mg/kg via IV injection; FT671 at 100-200 mg/kg via oral gavage).[5][17] The vehicle control group receives the formulation without the active compound.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2. Body weight is monitored as an indicator of toxicity.
-
Study Endpoint and Analysis: The study may conclude after a fixed period or when tumors in the control group reach a predetermined maximum size. The primary endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p53 levels).[5]
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. FT671 | DUB | TargetMol [targetmol.com]
- 13. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. amsbio.com [amsbio.com]
- 22. researchgate.net [researchgate.net]
GNE-6640: A Comparative Analysis of its Selectivity Profile Against Other Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GNE-6640, a non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7), against other deubiquitinating enzymes (DUBs). The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific applications.
Selectivity Profile of this compound
This compound is a selective inhibitor of USP7.[1][2] Its inhibitory activity has been quantified against several DUBs, demonstrating a clear preference for USP7. While highly selective, it has been noted that this compound can exhibit modest off-target inhibition of other DUBs at higher concentrations.
Quantitative Analysis of this compound Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various DUBs. This data provides a quantitative measure of its selectivity.
| Deubiquitinating Enzyme (DUB) | IC50 (µM) |
| USP7 (full length) | 0.75 [2][3] |
| USP7 (catalytic domain) | 0.43 [2] |
| USP47 (full length) | 20.3 [2][3] |
| USP5 | >200 [3] |
| Ub-MDM2 | 0.23 [2] |
Experimental Protocols
The selectivity of this compound has been primarily determined using two key experimental methodologies: MALDI-TOF DUB assay and Nuclear Magnetic Resonance (NMR)-based screening.
MALDI-TOF DUB Assay
This assay is a powerful tool for assessing the potency and specificity of DUB inhibitors against a panel of enzymes in a high-throughput manner.[4]
Workflow:
-
Incubation: Recombinant DUB enzymes are incubated with the test compound (e.g., this compound) for a defined period, typically 30-60 minutes.[5]
-
Substrate Addition: A di-ubiquitin substrate is added to the enzyme-inhibitor mixture.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acidic solution, such as 2% trifluoroacetic acid (TFA).[5]
-
Internal Standard: A known concentration of ¹⁵N-labeled ubiquitin is added to each sample to serve as an internal standard for accurate quantification.[5]
-
MALDI-TOF Mass Spectrometry: The samples are mixed with a matrix solution and spotted onto a MALDI target plate. The mass spectrometer then measures the amount of mono-ubiquitin produced, which is indicative of DUB activity.
-
Data Analysis: The ratio of the mono-ubiquitin signal to the ¹⁵N-ubiquitin signal is used to quantify the extent of DUB inhibition.
Caption: Workflow of the MALDI-TOF DUB assay for selectivity profiling.
NMR-based Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to understand the binding interaction between an inhibitor and its target protein. For this compound, NMR-based screening was instrumental in its discovery and in confirming its non-covalent binding mode.[6] This technique can detect weak interactions and provide structural information about the binding site. In the case of this compound, it was shown to interfere with the binding of ubiquitin to USP7.[4][6]
Signaling Pathway
This compound's primary target, USP7, plays a critical role in the p53 signaling pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. This activation can induce cell cycle arrest and apoptosis in cancer cells.
Caption: The USP7-MDM2-p53 signaling pathway and the mechanism of this compound.
References
- 1. High-Throughput MALDI-TOF Mass Spectrometry-Based Deubiquitylating Enzyme Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MRC PPU helps Genentech characterize first highly selective DUB Inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GNE-6640 On-Target Effects in Cells: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It is intended for researchers, scientists, and drug development professionals seeking to objectively assess the cellular performance of this compound against alternative compounds. The guide details experimental protocols, presents comparative data in structured tables, and visualizes key pathways and workflows.
This compound Mechanism of Action
This compound is an allosteric inhibitor that targets USP7, a deubiquitinase enzyme critical for regulating the stability of various proteins, including the p53 tumor suppressor and its E3 ligase, MDM2.[1][2] Unlike catalytic inhibitors, this compound binds to a site approximately 12 Å away from the catalytic cysteine, attenuating the binding of ubiquitin to USP7.[1][3][4] This inhibition of USP7's deubiquitinase activity leads to increased polyubiquitination of its substrates, primarily MDM2, targeting them for proteasomal degradation.[5][6] The subsequent reduction in MDM2 levels leads to the stabilization and activation of the p53 tumor suppressor, ultimately inducing tumor cell death.[6][7]
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6640 Efficacy: A Comparative Analysis in p53 Wild-Type versus Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GNE-6640, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cancer cell lines with varying p53 tumor suppressor protein status. The central hypothesis in targeting USP7 is the stabilization of p53, suggesting enhanced efficacy in p53 wild-type (WT) cells. However, experimental data reveals a more nuanced activity profile for this compound.
Mechanism of Action: The USP7-MDM2-p53 Axis
This compound is a non-covalent, allosteric inhibitor of USP7.[1][2] It binds to a site distinct from the catalytic center, interfering with the binding of ubiquitin to USP7 and thereby inhibiting its deubiquitinase activity.[1][2] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[2] This, in turn, results in the stabilization and activation of p53, which can then initiate cell cycle arrest and apoptosis in cancer cells.[2][3]
Caption: Mechanism of action of this compound in the USP7-MDM2-p53 pathway.
Comparative Efficacy of USP7 Inhibitors based on p53 Status
While the mechanism of action of this compound suggests a dependence on wild-type p53 for its anti-cancer activity, studies have indicated that this is not universally the case for all USP7 inhibitors, including this compound itself. The following table summarizes key findings on the p53-dependent efficacy of this compound and other USP7 inhibitors.
| Inhibitor | Finding | Cell Line Context | p53 Status Correlation | Reference |
| This compound | Showed little selectivity for TP53-WT Ewing Sarcoma cell lines or TP53-WT TC32 cells versus TP53-mutant or TP53-KO cells. | Ewing Sarcoma | No significant correlation | [4] |
| P5091 | Showed antiproliferative activities in both p53 wild-type and mutant cancer cells. | Colorectal Cancer | No significant correlation | [5] |
| Almac4 | All sensitive neuroblastoma cell lines were TP53 wild-type, whereas all resistant cell lines were TP53 mutant or TP53-null. | Neuroblastoma | Strong correlation | [3] |
| XL177A | 9 out of 10 TP53-WT cell lines were sensitive, compared to only 1 out of 17 TP53-mutant cell lines. TP53 knockout conferred resistance. | Various cancer cell lines | Strong correlation | [4][6] |
These findings suggest that while some USP7 inhibitors like Almac4 and XL177A exhibit strong p53-dependent efficacy, this compound and P5091 may have additional, p53-independent mechanisms of action.[4][5] This could involve the regulation of other USP7 substrates critical for tumor cell survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other USP7 inhibitors are provided below.
Cell Viability Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and determining the half-maximal inhibitory concentration (IC50).
Caption: A typical workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 30 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis following treatment with this compound.
Protocol:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
MDM2 Ubiquitination Assay
This assay determines the effect of this compound on the ubiquitination status of MDM2 in cells.
Protocol:
-
Cell Lysis and Immunoprecipitation: Cells treated with this compound and a proteasome inhibitor (e.g., MG132) are lysed. MDM2 is then immunoprecipitated from the cell lysates using an anti-MDM2 antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Detection: The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated MDM2, and an anti-MDM2 antibody to confirm equal loading. An increase in the ubiquitinated MDM2 signal in this compound-treated cells indicates inhibition of USP7.
Conclusion
The efficacy of the USP7 inhibitor this compound is not strictly dependent on the p53 status of cancer cells. While its mechanism of action involves the stabilization of p53 through the inhibition of the USP7-MDM2 axis, evidence suggests that this compound also exerts p53-independent anti-cancer effects. This contrasts with other USP7 inhibitors that show a strong correlation between efficacy and wild-type p53 status. This distinction is critical for the strategic development and clinical application of this compound and highlights the importance of a comprehensive understanding of the cellular context in which these inhibitors are employed. Future research should focus on elucidating the p53-independent mechanisms of this compound to identify additional biomarkers for patient selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to GNE-6640 and Covalent USP7 Inhibitors for Researchers
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. This guide provides a detailed comparison of GNE-6640, a non-covalent allosteric inhibitor of USP7, and a class of prominent covalent inhibitors that target the enzyme's active site. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and covalent USP7 inhibitors lies in their mechanism of action and binding sites on the USP7 enzyme.
This compound , a selective, non-covalent inhibitor, operates through an allosteric mechanism. It binds to a pocket on the USP7 catalytic domain approximately 12 Å away from the active site cysteine (Cys223). This binding event does not directly interact with the catalytic triad but instead interferes with the proper positioning of ubiquitin for cleavage, thereby competitively inhibiting USP7's deubiquitinase activity.
Covalent USP7 inhibitors , such as P217564 and FT827, take a more direct approach. They are designed to form a covalent bond with the catalytic cysteine residue (Cys223) in the active site of USP7. This irreversible modification permanently inactivates the enzyme, preventing it from carrying out its deubiquitinating function.
Performance Data: Potency and Selectivity
The efficacy and potential for off-target effects of any inhibitor are determined by its potency and selectivity. The following tables summarize the available quantitative data for this compound and representative covalent USP7 inhibitors.
Table 1: Biochemical Potency of USP7 Inhibitors
| Inhibitor | Type | Target | IC50 (µM) | Reference |
| This compound | Non-covalent, Allosteric | Full-length USP7 | 0.75 | |
| This compound | Non-covalent, Allosteric | USP7 catalytic domain | 0.43 | |
| P22077 | Covalent | USP7 | 8.6 | |
| FT827 | Covalent | USP7 catalytic domain | kinact/Ki = 66 M-1s-1 |
Table 2: Selectivity Profile of this compound
| Deubiquitinase | IC50 (µM) | Reference |
| USP47 | 20.3 | |
| USP5 | >200 |
USP7 Signaling Pathway
USP7 plays a pivotal role in the regulation of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. Inhibition of USP7 disrupts this process, leading to the degradation of MDM2, stabilization of p53, and subsequent activation of p53-mediated apoptosis in cancer cells.
GNE-6640: A Novel USP7 Inhibitor and its Potential in Cancer Therapy Compared to Standard Chemoterhapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of GNE-6640, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), against standard chemotherapy regimens in preclinical cancer models. Due to the limited availability of direct head-to-head in vivo studies, this comparison is based on an analysis of available data from separate studies on this compound and standard chemotherapies in relevant cancer models.
Mechanism of Action: this compound
This compound is a selective, non-covalent inhibitor of USP7.[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cancer development and progression, most notably the tumor suppressor p53 and its negative regulator, MDM2.[1][3]
By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its ubiquitination and subsequent proteasomal degradation.[1] This reduction in MDM2 levels results in the stabilization and activation of p53, a potent tumor suppressor that can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3] The activation of the p53 pathway is a key mechanism by which this compound is thought to exert its anti-tumor effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
